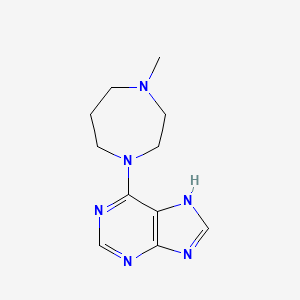

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It is a white crystalline powder that was first synthesized in the early 1980s by Hoffmann-La Roche. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withHistamine H1 receptors . These receptors play a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including inflammation, gastric acid secretion, and neurotransmission .

Mode of Action

It can be inferred from related compounds that it may act as anantagonist at its target receptor .

Biochemical Pathways

Given its potential interaction with histamine h1 receptors, it may influence pathways related toinflammatory responses and neurotransmission .

Result of Action

Based on its potential interaction with histamine h1 receptors, it may contribute to thereduction of inflammation and modulation of neurotransmission .

Advantages and Limitations for Lab Experiments

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, as well as its well-established pharmacological profile. However, it also has some limitations, including its relatively short half-life in vivo and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724, including:

- Investigation of its potential therapeutic applications in other diseases, such as pulmonary fibrosis and chronic rhinosinusitis

- Development of more potent and selective PDE4 inhibitors based on the structure of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724

- Investigation of the potential for combination therapy with other drugs, such as corticosteroids or bronchodilators

- Development of more effective formulations for delivery to the lungs or intestines

- Investigation of the potential for 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 to modulate the gut microbiome and its effects on intestinal inflammation.

Synthesis Methods

The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 involves a multi-step process that starts with the reaction of 2,6-dichloropurine with 4-methyl-1,4-diazepan-1-amine to yield the intermediate 6-chloro-9-(4-methyl-1,4-diazepan-1-yl)-purine. This intermediate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with hydrogen gas over palladium on carbon to give 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 in high yield and purity.

Scientific Research Applications

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to inhibit the degradation of cyclic AMP, a key intracellular signaling molecule that regulates bronchodilation and inflammation. By doing so, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 can reduce airway hyperresponsiveness and inflammation, leading to improved lung function and symptom control. In IBD, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of intestinal inflammation.

properties

IUPAC Name |

6-(4-methyl-1,4-diazepan-1-yl)-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-16-3-2-4-17(6-5-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORCGXXBYQTHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2815327.png)

![4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815338.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2815347.png)